molecular formula C17H15ClF3NO4 B3511664 3-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B3511664
M. Wt: 389.8 g/mol
InChI Key: RZFBZBIVYKMKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable dione and an amine derivative.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups and structural features.

Medicine

In medicine, 3-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for performance enhancement.

Mechanism of Action

The mechanism of action of 3-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorine groups play a crucial role in modulating the compound’s binding affinity and specificity. The spirocyclic structure may also influence its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine

Uniqueness

Compared to these similar compounds, 3-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[55]undecane-2,4-dione stands out due to its spirocyclic structure, which imparts unique chemical and physical properties

Properties

IUPAC Name

3-[[2-chloro-5-(trifluoromethyl)anilino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO4/c18-12-5-4-10(17(19,20)21)8-13(12)22-9-11-14(23)25-16(26-15(11)24)6-2-1-3-7-16/h4-5,8-9,22H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFBZBIVYKMKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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3-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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3-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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3-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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3-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Reactant of Route 6
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3-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

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